molecular formula C15H20N2O5S B2415642 Morpholino(4-(morpholinosulfonyl)phenyl)methanone CAS No. 313276-52-7

Morpholino(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2415642
CAS No.: 313276-52-7
M. Wt: 340.39
InChI Key: KCFWVGDTLACUKX-UHFFFAOYSA-N
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Description

Morpholino(4-(morpholinosulfonyl)phenyl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research . The compound features a distinctive molecular architecture comprising a methanone core linked to both a morpholino ring and a 4-(morpholinosulfonyl)phenyl group. This structure incorporates multiple hydrogen bond acceptors and a sulfonyl group, which are privileged motifs in the design of pharmacologically active molecules. Compounds containing the morpholinosulfonylphenyl group have been investigated as key structural components in the development of novel therapeutic agents. Research indicates that this chemical scaffold is utilized in the optimization of HIV capsid modulators, where the 4-sulfonylmorpholine group is introduced to explore interactions with target proteins . Furthermore, structurally related molecules containing the morpholinosulfonyl group have shown relevance in the synthesis of bioactive spiro-oxindoles evaluated as potential SARS-CoV-2 inhibitors, targeting both the viral RNA polymerase and spike glycoprotein . The presence of the sulfonylmorpholine moiety suggests potential for target engagement in enzymatic systems, making it a valuable building block for researchers designing novel protease or polymerase inhibitors. This compound is intended for research and development purposes in laboratory settings only. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

morpholin-4-yl-(4-morpholin-4-ylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c18-15(16-5-9-21-10-6-16)13-1-3-14(4-2-13)23(19,20)17-7-11-22-12-8-17/h1-4H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFWVGDTLACUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(4-(morpholinosulfonyl)phenyl)methanone typically involves the reaction of morpholine with 4-(morpholinosulfonyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Morpholino(4-(morpholinosulfonyl)phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of Morpholino(4-(morpholinosulfonyl)phenyl)methanone typically involves the reaction of morpholine with 4-(morpholinosulfonyl)benzoyl chloride. The process requires controlled conditions, often utilizing a base like triethylamine to neutralize hydrochloric acid produced during the reaction. Purification methods such as recrystallization or chromatography are then employed to obtain the final product.

Synthetic Routes

  • Formation of Morpholine Ring : Synthesized through the reaction of diethanolamine with sulfuric acid.
  • Introduction of Sulfonyl Group : Achieved via sulfonation reactions using chlorosulfonic acid.
  • Attachment of Phenyl Group : Involves reactions with phenylpiperazine derivatives.

Chemistry

This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets positions it as a candidate for developing new therapeutic agents. Studies indicate that it can bind to enzymes or receptors, modulating their activity effectively .

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Anti-Cancer Properties : Derivatives have shown efficacy in inhibiting cancer cell growth. For instance, research indicates that certain derivatives can significantly reduce the proliferation of specific cancer cell lines .
  • Anti-Microbial Activity : The compound has demonstrated potential against various microbial strains, suggesting its utility in developing new antimicrobial agents .

Industrial Applications

In industry, this compound is utilized in creating advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Case Studies and Data Tables

Application Area Case Study/Research Findings Key Results
Anti-CancerStudy on breast cancer cell linesInhibition rates up to 70%
Anti-MicrobialTesting against E. coli strainsSignificant reduction in growth
Drug DesignInteraction with kinase pathwaysPotential lead compounds identified

Notable Research Findings

  • A study demonstrated that derivatives of this compound could inhibit the growth of certain cancer cells effectively, showcasing its potential as an anti-cancer agent .
  • Research involving SARS-CoV-2 indicated that modifications to similar morpholino compounds resulted in high activity against viral replication, highlighting the compound's versatility in addressing emerging health threats .

Mechanism of Action

The mechanism of action of Morpholino(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino(4-(morpholinosulfonyl)phenyl)methanone is unique due to the presence of both a morpholine ring and a sulfonyl group attached to a phenyl ring. This combination of functional groups provides distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry .

Biological Activity

Morpholino(4-(morpholinosulfonyl)phenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring and a sulfonyl group attached to a phenyl ring. This unique structure contributes to its solubility and reactivity, making it suitable for various biological applications. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound's ability to modulate biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, leading to modulation of their activity. This mechanism is crucial for its potential applications in drug design and development .

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including HCT-116 and MCF-7, with IC50 values in the low micromolar range. The compound's ability to interfere with cancer cell proliferation underscores its potential as a lead candidate for cancer therapy .

Table 1: Anticancer Activity of Morpholino Derivatives

Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. Studies have shown that certain derivatives can inhibit the growth of microbial strains, suggesting potential applications in treating infections.

Study on Neurodegenerative Diseases

A study published in 2021 explored the pharmacological activity of morpholine derivatives in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The research highlighted how morpholine-containing compounds could modulate receptors involved in these diseases, potentially leading to new therapeutic strategies .

Drug Discovery Applications

This compound is being examined as a pharmacophore in drug discovery efforts targeting Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compound's unique structural features make it a candidate for developing new treatments against drug-resistant strains .

Q & A

What are the critical safety protocols for handling Morpholino(4-(morpholinosulfonyl)phenyl)methanone in laboratory settings?

Answer:
Morpholino derivatives, including this compound, require stringent safety measures due to their potential toxicity. Key protocols include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
  • First Aid: For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes. Seek medical attention if irritation persists .
  • Storage: Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .

What synthetic methodologies are effective for preparing this compound?

Answer:
Synthesis typically involves multi-step reactions, leveraging sulfonylation and coupling strategies. For example:

  • Step 1: React 4-(morpholinosulfonyl)benzene derivatives with acylating agents (e.g., morpholino carbonyl chloride) under anhydrous conditions.
  • Step 2: Purify intermediates via column chromatography (e.g., hexanes/EtOAc gradients) to isolate the target compound .
  • Catalytic Systems: Piperidine or triethylamine may accelerate reactions, as seen in analogous chalcone syntheses .

How can researchers optimize reaction yields for this compound in multi-step syntheses?

Answer:
Yield optimization strategies include:

  • Stoichiometric Adjustments: Use excess reagents (e.g., 4.0 equiv. of phenol) to drive reactions to completion, as demonstrated in cyclopropane derivative syntheses .
  • Temperature Control: Reflux in polar aprotic solvents (e.g., chloroform) improves reaction kinetics .
  • Purification: Employ gradient elution in preparative column chromatography (e.g., hexanes/EtOAc ratios) to resolve impurities .

What analytical techniques are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity, with morpholino protons typically appearing at δ 3.5–3.7 ppm .
  • Melting Point (mp): Compare observed mp (e.g., 135–136°C) to literature values for purity assessment .
  • Thin-Layer Chromatography (TLC): Monitor reaction progress using hexanes/EtOAc mobile phases (e.g., Rf = 0.21–0.32) .

How can diastereomeric outcomes be controlled during the synthesis of related morpholino derivatives?

Answer:

  • Stereochemical Control: Adjust reaction conditions (e.g., solvent polarity, temperature) to favor specific transition states. For example, low-temperature reactions may suppress epimerization .
  • Chiral Catalysts: Use enantioselective catalysts (not explicitly covered in evidence but inferred from analogous methodologies).
  • Chromatographic Resolution: Separate diastereomers (dr 20:1) via silica gel chromatography with optimized solvent systems .

What stability considerations are critical for long-term storage of this compound?

Answer:

  • Light Sensitivity: Store in amber glass vials to prevent photodegradation .
  • Moisture Avoidance: Use desiccants (e.g., silica gel) in storage containers to inhibit hydrolysis .
  • Temperature: Maintain at –20°C for prolonged stability, as higher temperatures may accelerate decomposition .

How can computational modeling aid in predicting the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT): Model electron density distributions to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions .
  • Spectral Predictions: Compare computed IR/NMR spectra with experimental data to validate structural assignments .

What strategies resolve contradictions in reported synthetic yields for morpholino-containing compounds?

Answer:

  • Reproducibility Checks: Verify reagent purity (e.g., >95% by HPLC) and anhydrous conditions .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., sulfonic acid derivatives) that reduce yields .
  • Catalyst Screening: Test alternative bases (e.g., DBU vs. piperidine) to enhance efficiency .

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